Xylopropamine - 102-31-8

Xylopropamine

Catalog Number: EVT-432672
CAS Number: 102-31-8
Molecular Formula: C11H17N
Molecular Weight: 163.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification
  • Chemical Class: Phenethylamines and Amphetamines
  • IUPAC Name: 3,4-dimethylamphetamine
  • CAS Number: Information not specified in the sources.
  • Molecular Formula: C11_{11}H17_{17}N
  • Molar Mass: 163.264 g/mol
Synthesis Analysis

The synthesis of Xylopropamine involves several chemical reactions typical of amphetamines. While specific detailed synthetic routes are not extensively documented in the provided sources, it is known that the synthesis requires a controlled environment and specific reagents to ensure yield and purity.

General Synthetic Pathway

  1. Starting Materials: The synthesis typically starts with a precursor such as phenylacetone or other related compounds.
  2. Methylation: The introduction of methyl groups at the 3 and 4 positions can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
  3. Reduction: If necessary, subsequent reduction steps may be required to achieve the desired amine structure.

The synthesis must be conducted under strict laboratory conditions to manage safety and yield effectively.

Molecular Structure Analysis

Xylopropamine features a molecular structure characterized by a phenethylamine backbone with two methyl groups attached to the aromatic ring at the 3 and 4 positions.

Structural Details

  • Molecular Geometry: The compound exhibits a chiral center, leading to a racemic mixture in its commercial form.
  • SMILES Notation: CC(CC1=CC=C(C=C1)C(C)C)N
  • 3D Structure: The spatial arrangement of atoms allows for various interactions with biological receptors, influencing its pharmacological activity.
Chemical Reactions Analysis

Xylopropamine can participate in various chemical reactions typical of amines and substituted phenethylamines:

  1. Alkylation Reactions: It can undergo further alkylation at the nitrogen atom, potentially leading to more complex derivatives.
  2. Oxidation Reactions: The presence of methyl groups allows for oxidation under certain conditions, which could lead to different metabolic pathways.
  3. Receptor Interaction: As a stimulant, Xylopropamine interacts with neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways.
Mechanism of Action

The mechanism of action for Xylopropamine primarily involves its role as a monoamine releasing agent. It stimulates the release of neurotransmitters such as dopamine and norepinephrine from presynaptic neurons.

Key Mechanistic Insights

  • Neurotransmitter Release: By promoting the release of these neurotransmitters, Xylopropamine enhances alertness and energy levels.
  • Receptor Agonism: It acts on adrenergic receptors, contributing to its stimulant effects.
  • Pharmacodynamics: The drug's effects are dose-dependent, with increased doses leading to heightened stimulation but also increased risk of adverse effects.
Physical and Chemical Properties Analysis

Xylopropamine exhibits several notable physical and chemical properties:

  • Appearance: Typically found in crystalline form when in salt form (e.g., sulfate).
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point data is not provided but is expected to be consistent with similar compounds in its class.
  • Stability: Stability under ambient conditions varies; degradation may occur under extreme pH or temperature conditions.
Applications
  1. Appetite Suppression: Marketed briefly for weight loss but replaced by safer alternatives.
  2. Analgesic Properties: Some studies suggest potential analgesic effects that warrant further exploration.
  3. Research Applications: Used in pharmacological studies focusing on stimulant effects and neurochemical interactions.

Despite its limited clinical use today, Xylopropamine remains a compound of interest within pharmacological research for its structural similarities to other more widely used stimulants.

Introduction to Xylopropamine

Historical Development and Initial Applications

The historical trajectory of Xylopropamine begins with its patenting in the 1940s by Schnider and colleagues under assignment to Hoffmann-La Roche. The foundational intellectual property, United States Patent 2384700 ("Alkylated phenyl-isopropyl-amines and process for the manufacture of same"), was granted on September 11, 1945, protecting the synthetic methodology for producing alkylated phenylisopropylamine derivatives including Xylopropamine [1]. This patent established the compound's position within a broader family of structurally modified amphetamines under investigation for diverse therapeutic applications.

Table 1: Historical Development Timeline of Xylopropamine

YearDevelopment Milestone
1945Patent granted for synthetic methodology (US2384700)
1950sMarket introduction as appetite suppressant
1957Scientific publications on analgesic properties
1957Scientific publications on anti-inflammatory effects
Late 1950sDiscontinuation of clinical development and marketing

During the 1950s, Xylopropamine sulfate was briefly marketed specifically as an appetite suppressant for weight management. This application positioned it within the expanding pharmacological arsenal against obesity during an era when amphetamine derivatives dominated the anorectics market. However, its commercial viability proved limited compared to emerging alternatives. The pharmaceutical development faced substantial challenges due to its side effect profile, particularly concerning cardiovascular effects such as hypertension, which significantly curtailed its clinical adoption [1] [4].

Beyond its primary metabolic application, research in the mid-1950s investigated secondary therapeutic potentials. Harris and Worley (1957) documented its analgesic properties in the Proceedings of the Society for Experimental Biology and Medicine, demonstrating xylopropamine's ability to reduce pain responses in experimental models [1]. That same year, Randall, Selitto, and Valdes reported in the Archives Internationales de Pharmacodynamie et de Thérapie that the compound exhibited anti-inflammatory effects in animal models of inflammation [1] [4]. Despite these findings, the unfavorable balance between efficacy and adverse effects prevented further development for these indications. The emergence of phentermine—a structurally related compound with comparable efficacy but reduced side effects—accelerated Xylopropamine's obsolescence in clinical practice [1].

Classification Within Phenethylamine and Amphetamine Analogues

Xylopropamine occupies a defined structural and functional niche within psychopharmacology. Chemically, it is systematically named 3,4-dimethylamphetamine, reflecting its relationship to the amphetamine core structure (α-methylphenethylamine) with additional methyl substituents at the 3- and 4-positions of the phenyl ring [1] [4]. This molecular modification differentiates it from other amphetamine isomers such as 2,4-dimethylamphetamine, which was investigated contemporaneously for similar applications [1].

Table 2: Chemical Classification of Xylopropamine

Classification LevelDescription
Core StructurePhenethylamine
Primary SubclassSubstituted Amphetamine (α-methylphenethylamine)
Positional Isomer3,4-dimethylamphetamine
Analogues2,4-dimethylamphetamine; Phentermine
Molecular FormulaC₁₁H₁₇N
Molar Mass163.264 g·mol⁻¹

As a phenethylamine derivative, Xylopropamine shares the fundamental β-phenylethylamine backbone (C₆H₅-CH₂-CH₂-NH₂) that serves as the architectural foundation for numerous endogenous neurotransmitters and exogenous psychoactive substances [2]. This structural class encompasses compounds ranging from the neurotransmitter dopamine to clinically used drugs and recreational substances. The phenethylamine structure enables diverse interactions with monoaminergic systems in the central nervous system, particularly those involving dopamine, norepinephrine, and serotonin transport and receptor systems [2] [5].

Positionally, Xylopropamine is categorized specifically among the dimethylated amphetamines, distinguished by methyl group substitutions on the phenyl ring. This structural modification significantly alters its pharmacological profile compared to unsubstituted amphetamine. The addition of hydrophobic methyl groups at the 3 and 4 positions enhances lipid solubility and influences receptor binding affinities, potentially altering its selectivity for neurotransmitter transporters and receptors [1] [4]. Its relationship to other amphetamines is further evidenced by its structural similarity to etilamfetamine (N-ethylamphetamine), a positional isomer that informed its initial Schedule I classification in the United States under isomer provisions [1].

Regulatory History and Legal Status Across Jurisdictions

The regulatory status of Xylopropamine reflects its diminished therapeutic utility and potential for misuse. As clinical use declined in the late 1950s, regulatory authorities gradually implemented controls aligning it with other amphetamine-type substances. Globally, its scheduling varies significantly, though it generally falls under controlled substance legislation with restrictions comparable to medically limited but pharmacologically active agents [1] [4].

Table 3: International Regulatory Status of Xylopropamine

JurisdictionClassificationLegal Status
CanadaControlled Drugs and Substances ActSchedule I
United KingdomMisuse of Drugs ActClass B
United StatesControlled Substances ActSchedule I (positional isomer of etilamfetamine)
ChinaNon-Medicinal Narcotics and Psychotropics ControlControlled (as of October 2015)

In the United States, Xylopropamine is classified as a Schedule I controlled substance under the Controlled Substances Act. This designation specifically references its status as a positional isomer of etilamfetamine, demonstrating how structural relationships inform regulatory decisions [1]. Schedule I classification indicates the U.S. Drug Enforcement Administration determination that the compound has "no currently accepted medical use and a high potential for abuse," placing it among the most restricted substances alongside heroin and lysergic acid diethylamide [1].

The United Kingdom categorizes Xylopropamine under Class B of the Misuse of Drugs Act 1971. This classification signifies that the compound is subject to intermediate controls—more restrictive than Class C substances like benzodiazepines but less severe than Class A substances like cocaine or 3,4-methylenedioxymethamphetamine. Class B status imposes penalties for unauthorized possession, manufacture, or supply, reflecting concerns about its potential misuse despite limited contemporary prevalence [1] [8].

Canada regulates the compound under Schedule I of the Controlled Drugs and Substances Act, grouping it with other potent synthetic stimulants. China implemented controls on Xylopropamine as part of its October 2015 update to the "Non-Medicinal Narcotics and Psychotropic Substances Control List," reflecting growing international attention to synthetic phenethylamine derivatives [8]. The convergence of regulatory approaches highlights its recognition as a compound with abuse potential despite its historical discontinuation from clinical use [1] [8].

Properties

CAS Number

102-31-8

Product Name

Xylopropamine

IUPAC Name

1-(3,4-dimethylphenyl)propan-2-amine

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

InChI

InChI=1S/C11H17N/c1-8-4-5-11(6-9(8)2)7-10(3)12/h4-6,10H,7,12H2,1-3H3

InChI Key

ZSZUWPRERIPUBM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CC(C)N)C

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.